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Compound of Interest

4-Amino-2-methylpyrimidine-5-
Compound Name: S
carboxylic acid

Cat. No.: B1267478

A comprehensive analysis of the structure-activity relationship (SAR) of 4-Amino-2-
methylpyrimidine-5-carboxylic acid analogs reveals crucial insights for the design of potent
therapeutic agents. Variations in the substituents on the pyrimidine core significantly influence
their biological activity, which spans anticancer, antimicrobial, and enzyme inhibitory effects.
This guide provides a comparative overview of these analogs, supported by experimental data
and methodologies, to aid researchers in drug discovery and development.

Structure-Activity Relationship Overview

The core structure of 4-Amino-2-methylpyrimidine-5-carboxylic acid serves as a versatile
scaffold. The biological activity of its analogs is primarily modulated by substitutions at the C2,
C4, and C5 positions of the pyrimidine ring.

» C2 Position: Modifications at the 2-position with different alkyl or aryl groups can influence
the molecule's lipophilicity and steric bulk, which in turn affects binding to target enzymes.
For instance, replacing the methyl group with larger hydrophobic moieties can enhance
binding affinity to the active sites of kinases.

e C4-Amino Group: The amino group at the C4 position is often essential for forming key
hydrogen bond interactions with target proteins. Substitution on this amino group can
modulate selectivity and potency. Derivatives with aliphatic amino groups have shown lower
toxicity to normal cells compared to those with other substituents.[1]
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o C5-Carboxylic Acid Group: The carboxylic acid at the C5 position is a key functional group
that can participate in crucial binding interactions, often acting as a hydrogen bond donor or
acceptor, or coordinating with metal ions in the active site of metalloenzymes.[2]
Esterification or amidation of this group can alter the compound's pharmacokinetic properties
and target interactions.

Comparative Biological Activities of Analogs

The following tables summarize the biological activities of various 4-aminopyrimidine analogs
from different studies.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs[3]

Selectivity
Compound RGroupatC2  Cell Line IC50 (pM) Index (SI) vs.
Normal Cells

2 Benzyl MCF-7 0.013 15.8
3 Phenyl MCF-7 - 19.3
6 4-Chlorophenyl MDA-MB-231 - 3.54

Table 2: Cytotoxicity of 5-Hydroxymethylpyrimidine Analogs[1]

Substituent  Cell Line Cell Line
Compound IC50 (pM) IC50 (pM)
atC4 (Cancer) (Normal)
(prop-2-en-1-
3f ) HelLa >100 RPTEC >100
yl)amino
(propan-2-
39 ) HepaRG 85.3 RPTEC >100
yl)amino
[(2-
methylphenyl
3b Caco-2 42.1 RPTEC 28.7
)methyl]sulfa
nyl
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Table 3: Enzyme Inhibition by 4-Aminopyrimidine-5-cabaldehyde Oxime Analogs[4]

Compound Target Enzyme IC50 (nM)
14i c-Met/VEGFR-2

18a c-Met 210
VEGFR-2 170

18b c-Met/VEGFR-2

Experimental Protocols

General Procedure for Synthesis of 2-Substituted 4-
Amino Thieno[2,3-d]Pyrimidines[5]

To a solution of 2-amino-thiophene-3-carbonitrile (0.0094 mol) in 20 mL of dioxane, the
corresponding RCN derivative (0.0094 mol) was added. Dry hydrochloric gas was passed
through the reaction mixture for 6 hours with continuous stirring at room temperature. The
solution was then left to stand for 12 hours, after which it was poured onto ice and neutralized
with 10% (v/v) NH4OH to a pH of approximately 8. The resulting precipitate was filtered,
washed extensively with water, and dried in a vacuum dryer at 60 °C.

In Vitro Antiproliferative Activity Assay (MTT Assay)[5]

Cell lines were seeded in 96-well plates and incubated for 24 hours. The test compounds were
then added at various concentrations, and the plates were incubated for another 72 hours.
After incubation, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were
incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance
was measured at 570 nm using a microplate reader. The IC50 values were calculated from the
dose-response curves.

Kinase Inhibition Assay[4]

The inhibitory activity of the compounds against c-Met and VEGFR-2 kinases was determined
using a standard enzymatic assay. The kinases were incubated with the test compounds and
the appropriate substrate in a buffer solution. The reaction was initiated by the addition of ATP.
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After incubation, the amount of phosphorylated substrate was quantified using a suitable
method, such as ELISA or a fluorescence-based assay. IC50 values were determined by fitting
the dose-response data to a sigmoidal curve.

Visualizing Relationships and Processes

To better understand the structure-activity relationships and the experimental processes, the
following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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